molecular formula C16H15N5O B2850075 (4-(1H-pyrrol-1-yl)phenyl)(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)methanone CAS No. 2319892-71-0

(4-(1H-pyrrol-1-yl)phenyl)(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)methanone

Cat. No. B2850075
CAS RN: 2319892-71-0
M. Wt: 293.33
InChI Key: OENZMLZTGPRNQK-UHFFFAOYSA-N
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Description

Pyrrole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

A novel dithieno[3,2-b:2’,3’-d]pyrrole (DTP) derivative, namely, 4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole (DTP-Ph-Pyr) was synthesized, and its corresponding polymer (P(DTP-Ph-Pyr)) was successfully obtained via electrochemical polymerization .


Molecular Structure Analysis

The structure of Compound 3 was confirmed by elemental analysis and spectral data. The accurate mass showed m/z at 220.12, in addition 1H NMR revealed the presence of methylene and methyl protons as singlets at δ 4.16 and 2.50 ppm, respectively .


Physical And Chemical Properties Analysis

It was found that the polymer film also exhibited a reversible electrochromic behavior (orange color in the neutral state and blue color in the oxidized state) with a high optical contrast (52.5% at 950 nm) and coloration efficiency (123 cm2/C at 950 nm) .

Scientific Research Applications

Electrochromic Materials

The compound has been utilized in the synthesis of novel polymers with electrochromic properties. These materials change color when an electrical charge is applied, making them useful for applications like smart windows, which can control the amount of light and heat passing through, and low-energy display screens .

Energy Storage Devices

Due to its electrochemical properties, this compound is a candidate for use in energy storage devices. It could be incorporated into the design of batteries or supercapacitors, which require materials that can undergo reversible redox reactions while maintaining stability .

Solar Cells

The compound’s ability to absorb light and its stable electrochemical behavior make it a potential material for photovoltaic cells. In solar cells, it could be used to improve the efficiency of light absorption and conversion into electrical energy .

Biosensors

The electrochemical properties of this compound suggest it could be used in biosensors. These devices detect biological information and convert it into an electrical signal, which can be used for medical diagnostics, environmental monitoring, and food safety testing .

Flexible Electronics

The compound’s properties are conducive to the development of flexible electronic devices. Its stability and conductive nature make it suitable for use in wearable technology, which requires materials that can withstand bending and stretching .

Cancer Research

In the field of cancer research, derivatives of this compound have shown promise in inducing apoptosis in cancer cells. This application is crucial for developing new cancer treatments that target and effectively kill cancerous cells without harming healthy ones .

Anticancer Drug Development

Further research into triazole derivatives, including this compound, has indicated potential selectivity against cancer cell lines. This opens up possibilities for the compound to be used in the design of targeted anticancer drugs .

Future Directions

The future directions for this compound could involve further exploration of its electrochemical and optical properties, as well as potential applications in areas such as energy storage, sensors, and flexible electronics .

properties

IUPAC Name

(4-pyrrol-1-ylphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c22-16(20-11-15(12-20)21-17-7-8-18-21)13-3-5-14(6-4-13)19-9-1-2-10-19/h1-10,15H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENZMLZTGPRNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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